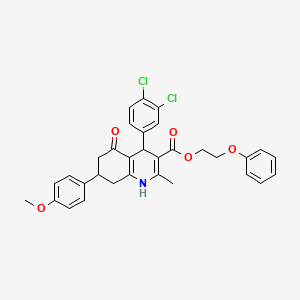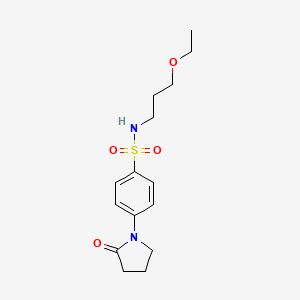![molecular formula C14H15N3O2 B5022588 (1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B5022588.png)
(1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. It has been extensively studied for its potential use in treating various psychiatric and neurological disorders.
Mécanisme D'action
(1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine works by selectively blocking the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and perception. By blocking this receptor, this compound can modulate these processes and potentially alleviate the symptoms associated with various psychiatric and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its efficacy in treating schizophrenia and other disorders. In addition, it has been shown to modulate the activity of various neurotransmitter systems, including serotonin, glutamate, and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine has several advantages for use in laboratory experiments. It is highly selective for the serotonin 5-HT2A receptor, which allows for precise modulation of this receptor without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on (1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine. One area of interest is its potential use in combination with other drugs for the treatment of various disorders. Another area of interest is its potential use in neuroimaging studies to better understand the neural mechanisms underlying its effects. Additionally, further research is needed to fully elucidate the potential therapeutic applications of this compound in various psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of (1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine involves several steps starting with the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with ethylamine to form 1-(1,3-benzodioxol-5-yl)-N-ethylmethanamine. The intermediate is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the final product.
Applications De Recherche Scientifique
(1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine has been extensively studied for its potential use in treating various psychiatric and neurological disorders. It has been shown to have efficacy in treating schizophrenia, depression, anxiety, and addiction. In addition, it has been investigated for its potential use in treating Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1(6-17-7-5-16-10-17)4-15-9-12-2-3-13-14(8-12)19-11-18-13/h2-3,5,7-10H,1,4,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRPUNQWOFMZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B5022512.png)
![ethyl 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5022520.png)
![4-fluoro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5022528.png)


![N-1,3-benzodioxol-5-yl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5022544.png)

![1-(3-cyclohexen-1-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5022558.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5022561.png)

![5-(butoxymethyl)-3-[4-(1-piperidinyl)-2-butyn-1-yl]dihydro-2(3H)-furanone](/img/structure/B5022569.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-methylbenzyl)amino]nicotinamide](/img/structure/B5022596.png)

![[4-(3-phenylpropyl)-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5022608.png)